N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
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Overview
Description
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with chlorosulfonic acid to form cyclohexylsulfonamide.
Attachment of the phenyl ring: The cyclohexylsulfonamide is then reacted with 4-nitrophenyl isocyanate to form the 4-(cyclohexylsulfamoyl)phenyl intermediate.
Formation of the carbamothioyl group: The 4-(cyclohexylsulfamoyl)phenyl intermediate is then reacted with thiourea to form the carbamothioyl group.
Attachment to the dimethylpropanamide backbone: Finally, the carbamothioyl intermediate is reacted with 2,2-dimethylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring and the carbamothioyl group.
Reduction: Reduced forms of the sulfonamide and carbamothioyl groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring or the carbamothioyl group.
Scientific Research Applications
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.
Methylcyclohexane: Contains a cyclohexyl group but lacks the sulfonamide and carbamothioyl functionalities.
Phenethylamine derivatives: Compounds with similar phenyl and ethylamine structures but different substituents.
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide is unique due to its combination of a cyclohexylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a dimethylpropanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H27N3O3S2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H27N3O3S2/c1-18(2,3)16(22)20-17(25)19-13-9-11-15(12-10-13)26(23,24)21-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H2,19,20,22,25) |
InChI Key |
HIMKZSHWORMVSG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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